molecular formula C17H20O5 B195955 2-Propanol, 1,3-bis(o-methoxyphenoxy)- CAS No. 16929-60-5

2-Propanol, 1,3-bis(o-methoxyphenoxy)-

Cat. No.: B195955
CAS No.: 16929-60-5
M. Wt: 304.34 g/mol
InChI Key: SSNCGCIXFDVLFP-UHFFFAOYSA-N
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Description

“2-Propanol, 1,3-bis(o-methoxyphenoxy)-”, also known as 1,3-Bis(2-methoxyphenoxy)-2-propanol, is a pharmaceutical impurity standard . It is an impurity of Atenolol, a cardioselective β-adrenergic blocker . It is also used in various preparations of organic synthetic compounds .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1,3-bis(o-methoxyphenoxy)-” is represented by the empirical formula C17H20O5 . It has a molecular weight of 304.34 . The structure contains a total of 43 bonds, including 23 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 4 ether .


Physical and Chemical Properties Analysis

“2-Propanol, 1,3-bis(o-methoxyphenoxy)-” is a solid substance . It has a melting point of 73-75° C . The compound has a molecular weight of 304.34 and an empirical formula of C17H20O5 .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of Chiral Ligands : 1,3-bis(2-formylphenoxy)-2-propanol is utilized in synthesizing novel chiral macrocyclic ONNO-type ligands, effective in asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high chemical yields and enantioselectivities up to 92% ee (Chen, Xing, Zhang, & Gao, 2007).

Spectral Characterization and Biological Studies

  • Salen Compounds : Salen compounds synthesized from 1,3-bis(2-formylphenoxy)-2-propanol display interesting spectral behaviors and biological activities, including DNA binding and antimicrobial properties (Inba, Annaraj, Thalamuthu, & Neelakantan, 2013).

Environmental and Biological Interactions

  • Bisphenol A Metabolism : Studies show that bacteria metabolize Bisphenol A (BPA) through skeletal rearrangement processes involving compounds like 2,2-bis(4-hydroxyphenyl)-1-propanol, highlighting the environmental fate of such chemicals (Spivack, Leib, & Lobos, 1994).

Analytical Chemistry Applications

  • Gas Chromatographic Determination : 1-(o-methoxyphenoxy)-3-isopropylamino-2-propanol hydrochloride, a related compound, is measured in human biological fluids via gas chromatography, showcasing the analytical applications of such compounds (Desager, 1980).

Material Science and Chemistry

  • Synthesis of Dental Resin : Research on synthesizing dimethacrylate monomers derived from compounds like 1,3-bis(o-methoxyphenoxy)-2-propanol for dental resin applications shows promising results in terms of mechanical properties and biocompatibility (Yin, Liu, & He, 2016).

Health and Pharmacology

  • Hypocholesterolemic Activity : 1,3-bis(substituted phenoxy)-2-propanones, related to the subject compound, demonstrate significant hypocholesterolemic activities in studies, highlighting potential therapeutic applications (Piantadosi, Hall, Wyrick, & Ishaq, 1976).

Environmental Biotechnology

  • Bioremediation of Environmental Pollutants : Research involving the role of laccase in bioremediating Bisphenol A, involving derivatives of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, shows promising results in environmental cleanup (Chhaya & Gupte, 2013).

Safety and Hazards

“2-Propanol, 1,3-bis(o-methoxyphenoxy)-” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It is identified as an impurity of guaifenesin , a common expectorant used in cough medicines. Therefore, it might have similar targets as Guaifenesin, which works by increasing the volume of secretions in the respiratory tract, facilitating their removal by coughing.

Mode of Action

As an impurity of Guaifenesin , it may share some of Guaifenesin’s mechanisms, which involve thinning and loosening mucus in the airways, clearing congestion, and making breathing easier.

Biochemical Pathways

As an impurity of guaifenesin , it might affect similar pathways, potentially involving the stimulation of respiratory tract secretions to aid in the clearance of mucus.

Result of Action

As an impurity of Guaifenesin , it might have similar effects, which include the thinning and loosening of mucus in the airways, aiding in its clearance and easing breathing.

Properties

IUPAC Name

1,3-bis(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10,13,18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNCGCIXFDVLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168688
Record name 2-Propanol, 1,3-bis(o-methoxyphenoxy)-
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Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-60-5
Record name 1,3-Bis(2-methoxyphenoxy)-2-propanol
Source CAS Common Chemistry
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Record name 1,3-Bis(2-methoxyphenoxy)-2-propanol
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Record name NSC142122
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Record name 2-Propanol, 1,3-bis(o-methoxyphenoxy)-
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Record name 1,3-Bis(2-methoxyphenoxy)-2-propanol
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Record name 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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